![molecular formula C6H4INO3 B171258 2-Iodo-6-nitrophenol CAS No. 13073-26-2](/img/structure/B171258.png)
2-Iodo-6-nitrophenol
Overview
Description
2-Iodo-6-nitrophenol is a halogenated and nitrated phenol . It has a molecular formula of C6H4INO3 and an average mass of 265.005 Da .
Molecular Structure Analysis
The molecular structure of 2-Iodo-6-nitrophenol consists of a phenol group with iodine and nitro groups attached. The InChI key for this compound is UGDVZTHIEZAYRU-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Iodo-6-nitrophenol are not detailed in the search results, it’s known that nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
2-Iodo-6-nitrophenol is a solid at room temperature. It has a boiling point of 109-111°C .Scientific Research Applications
Supramolecular Structures and Interactions :
- 2,6-Diiodo-4-nitrophenol forms three-dimensional frameworks through hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions, revealing the compound's potential in forming complex molecular structures (Garden et al., 2002).
Molecular Modelling and Immunology Applications :
- Studies have shown that the iodine substitution in iodonitrophenol enhances its binding to antibodies due to changes in charge distribution, highlighting its significance in analytical chemistry and immunology (Parry et al., 1997).
Catalysis and Chemical Reactions :
- 2-(3-Halopropyl)-4-nitrophenols demonstrate different reactions based on the halogen involved. Specifically, iodo compounds show moderate rate acceleration in cyclisation reactions, which is important for understanding molecular catalysis (Schmidtchen, 1986).
Plant Growth and Agricultural Research :
- Derivatives like 2-chloro-, 2-bromo-, and 2-iodo-6-nitrophenols have been found to promote cell elongation in plants, indicating their potential use in agricultural research and plant growth regulation (Wain & Harper, 1967).
Environmental Studies and Toxicity :
- The toxicity and degradability of nitrophenols, including 2-Iodo-6-nitrophenol, have been studied in anaerobic systems, providing insights into their environmental impact and potential hazards (Uberoi & Bhattacharya, 1997).
Anthelmintic Activity :
- Blood serum can affect the anthelmintic activity of 2-iodo-4-cyano-6-nitrophenol, indicating its potential use in veterinary medicine (Beretta & Locatelli, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 2-iodo-6-nitrophenol belongs, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Nitrophenols generally act through a nucleophilic aromatic substitution reaction . The nitro group attached to the benzene ring makes these compounds recalcitrant, leading to their persistence in the environment .
Pharmacokinetics
Its physical properties, such as a boiling point of 109-111°c and a molecular weight of 26501, may influence its bioavailability .
Result of Action
Nitrophenols are known to be hazardous to humans and other living organisms, being mutagenic, carcinogenic, and toxic .
properties
IUPAC Name |
2-iodo-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVZTHIEZAYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544393 | |
Record name | 2-Iodo-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-nitrophenol | |
CAS RN |
13073-26-2 | |
Record name | 2-iodo-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13073-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus regarding compounds like 2-iodo-6-nitrophenol, nitroxynil, and disophenol?
A1: The primary research focus on these halogenated nitrophenols revolves around their potential as fasciolicides. This means scientists are exploring their effectiveness in treating infections caused by parasitic flatworms of the genus Fasciola, commonly known as liver flukes. [, ]
Q2: How effective were the synthesized amides of nitroxynil and disophenol against Fasciola hepatica?
A2: Unfortunately, the amides derived from both nitroxynil and disophenol proved ineffective against Fasciola hepatica infections. []
Q3: What structural modifications were explored for nitroxynil to understand its activity against Fasciola hepatica?
A3: Researchers systematically modified the functional groups of nitroxynil (4-cyano-2-iodo-6-nitrophenol), including the cyano, iodo, and nitro groups, to investigate the impact of these changes on its activity against the liver fluke. []
Q4: Were there any successful fasciolicides identified in these studies?
A4: Yes, while the amide derivatives were unsuccessful, the research highlights nitroxynil (4-cyano-2-iodo-6-nitrophenol) itself as an effective compound against Fasciola hepatica in rabbits, sheep, and calves. [] This discovery led to further investigations into its use as a fasciolicide. [, , , , , ]
Q5: Beyond its fasciolicidal activity, has nitroxynil been investigated for other applications?
A5: Interestingly, while primarily known for its anti-parasitic properties, a study explored the potential of nitroxynil in combination with hexachlorophane against Fasciola hepatica. [] This suggests an interest in understanding potential synergistic effects with other compounds.
Q6: Are there established analytical methods for detecting these compounds?
A6: Yes, specific methods have been developed for the determination of nitroxynil residues in various matrices. For instance, researchers have established techniques for quantifying nitroxynil in sheep and calf tissues, as well as in milk and dairy products. [, ]
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